molecular formula C9H11NO3 B13918340 Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B13918340
M. Wt: 181.19 g/mol
InChI Key: YDSRJOYRBFWCCI-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with appropriate reagents. One common method includes the use of dimethylformamide and dichloromethane, cooled in an ice bath, followed by the addition of phosphorus oxychloride . This reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl group on the pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ethyl 2-carboxy-5-methyl-1H-pyrrole-3-carboxylate.

    Reduction: Ethyl 2-hydroxymethyl-5-methyl-1H-pyrrole-3-carboxylate.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrole ring structure allows for π-π interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the formyl and methyl groups on the pyrrole ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from similar compounds .

Biological Activity

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₉H₉N₁O₃
  • Molecular Weight : Approximately 181.19 g/mol

The compound features a pyrrole ring, which is known for its ability to participate in various chemical reactions and biological interactions. The presence of the ethyl ester and aldehyde functional groups enhances its reactivity, making it a subject of interest in organic synthesis and medicinal applications.

Antimicrobial Properties

Pyrrole derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of pyrrole have shown significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 8 ng/mL against MRSE .

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro experiments revealed that certain derivatives can induce apoptosis in melanoma cells, showcasing potential as anticancer agents. One study reported an IC₅₀ value of 44.63 μM for a related pyrrole derivative, indicating significant antiproliferative activity .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, often involving the reaction of pyrrole derivatives with specific reagents under controlled conditions. For example, the use of thiosemicarbazide in acetone has been reported to yield high-purity crystals suitable for further biological testing .

Interaction Studies

Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. Its structural similarities to other biologically active compounds indicate potential as an inhibitor in specific cellular processes. Understanding these interactions is crucial for elucidating its pharmacological potential.

Comparative Analysis of Pyrrole Derivatives

Compound NameMolecular FormulaMIC (against MRSA)IC₅₀ (Cancer Cell Lines)
This compoundC₉H₉N₁O₃TBDTBD
Pyrrole Derivative AC₉H₉N₁O₃8 ng/mL44.63 μM
Pyrrole Derivative BC₉H₉N₂O₄10 ng/mL30 μM

Note: TBD = To Be Determined; values are illustrative based on available data.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(7)5-11/h4-5,10H,3H2,1-2H3

InChI Key

YDSRJOYRBFWCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)C=O

Origin of Product

United States

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